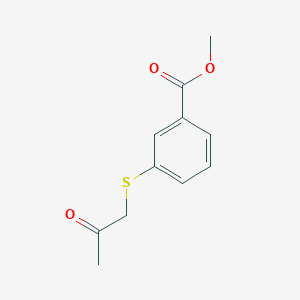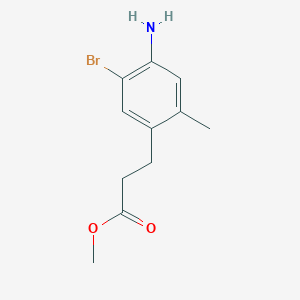![molecular formula C14H10FNO5 B8380371 [1,1'-Biphenyl]-2-carboxylicacid,5'-fluoro-2'-methoxy-4-nitro-](/img/structure/B8380371.png)
[1,1'-Biphenyl]-2-carboxylicacid,5'-fluoro-2'-methoxy-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with fluoro, methoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 5’-Fluoro-2’-methoxy-4-amino-2-biphenylcarboxylic acid.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: This compound shares similar functional groups but differs in its overall structure.
2-Fluoro-4-methoxy-5-nitro-benzoic acid methyl ester: Another related compound with similar substituents but a different core structure.
Uniqueness
5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H10FNO5 |
|---|---|
Peso molecular |
291.23 g/mol |
Nombre IUPAC |
2-(5-fluoro-2-methoxyphenyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-5-2-8(15)6-11(13)10-4-3-9(16(19)20)7-12(10)14(17)18/h2-7H,1H3,(H,17,18) |
Clave InChI |
DSKXMYDAIFCFOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6,7,8,9-tetrahydro-9-(2,4,6-trimethylphenyl)-5H-pyrido[2,3-b]indol-4-amine](/img/structure/B8380311.png)



![(1-{[(2-Chloro-4-pyrimidinyl)oxy]methyl}cyclobutyl)methanol](/img/structure/B8380329.png)





![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B8380366.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B8380370.png)

